ETHYL 4-BROMO-5-(4-BUTOXYBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Description

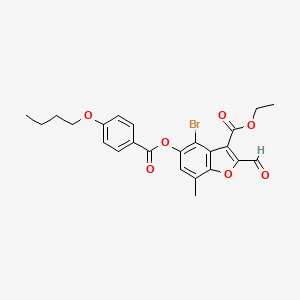

This compound is a benzofuran derivative featuring a bromo substituent at the 4-position, a formyl group at the 2-position, a methyl group at the 7-position, and a 4-butoxybenzoyloxy moiety at the 5-position. The 4-butoxybenzoyloxy group distinguishes it from analogues by introducing a longer alkoxy chain, likely enhancing lipophilicity and influencing bioavailability or membrane permeability .

Properties

IUPAC Name |

ethyl 4-bromo-5-(4-butoxybenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23BrO7/c1-4-6-11-30-16-9-7-15(8-10-16)23(27)32-17-12-14(3)22-20(21(17)25)19(18(13-26)31-22)24(28)29-5-2/h7-10,12-13H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEWBYNPTJKOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C(=C2)C)OC(=C3C(=O)OCC)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23BrO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-bromo-5-(4-butoxybenzyloxy)-2-formyl-7-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Structural Features:

- Bromine Substitution: The presence of bromine in the structure often enhances biological activity by increasing lipophilicity.

- Benzofuran Core: This core is associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties.

- Butoxybenzyloxy Group: This moiety may contribute to the compound's solubility and bioavailability.

Pharmacological Properties

- Antimicrobial Activity:

- Anti-inflammatory Effects:

- Antioxidant Activity:

- Cytotoxicity:

The biological activity of ethyl 4-bromo-5-(4-butoxybenzyloxy)-2-formyl-7-methyl-1-benzofuran-3-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Interaction with Cell Membranes: The lipophilic nature allows it to integrate into cellular membranes, affecting permeability and function.

- Modulation of Gene Expression: By influencing transcription factors like NF-kB, the compound can alter the expression of genes related to inflammation and apoptosis.

Case Studies

- Study on Antimicrobial Efficacy:

- Anti-inflammatory Research:

- Cytotoxicity Assessment:

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₇BrO₅ |

| Antimicrobial Activity | Effective against Staphylococcus aureus |

| Anti-inflammatory Mechanism | Inhibits NF-kB signaling |

| Cytotoxicity IC50 | 10 - 30 µM (varies by cell line) |

| Antioxidant Capacity | Scavenges free radicals |

Scientific Research Applications

The compound Ethyl 4-bromo-5-(4-butoxybenzoate)-2-formyl-7-methyl-1-benzofuran-3-carboxylate is a complex organic molecule notable for its diverse applications in scientific research, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.

Basic Information

- Molecular Formula : C22H25BrO5

- Molecular Weight : 503.3 g/mol

- Structure : The compound features a benzofuran core, which is significant in various biological activities.

Medicinal Chemistry

Ethyl 4-bromo-5-(4-butoxybenzoate)-2-formyl-7-methyl-1-benzofuran-3-carboxylate has shown potential as a lead compound in drug development due to its structural properties that may interact with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzofuran compounds exhibit anticancer properties. A study demonstrated that modifications to the benzofuran structure can enhance cytotoxicity against cancer cell lines, suggesting that ethyl 4-bromo-5-(4-butoxybenzoate)-2-formyl-7-methyl-1-benzofuran-3-carboxylate could be explored further for its anticancer potential.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Reaction Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed, solvent-free | Modified benzofuran derivatives |

| Coupling Reactions | Palladium-catalyzed | Biologically active compounds |

| Esterification | Acidic conditions | New ester derivatives |

Material Science

The compound's unique structure may also lend itself to applications in developing new materials, particularly in polymers and coatings.

Case Study: Polymer Development

Recent studies have explored the use of benzofuran derivatives in creating high-performance polymers. The incorporation of ethyl 4-bromo-5-(4-butoxybenzoate)-2-formyl-7-methyl-1-benzofuran-3-carboxylate into polymer matrices has been shown to improve thermal stability and mechanical properties.

Biological Research

Due to its structural characteristics, this compound has potential applications in biological research, particularly in studying enzyme interactions and receptor binding.

| Biological Target | Assay Type | Activity Level |

|---|---|---|

| Enzyme Inhibition | IC50 Assay | Moderate inhibition observed |

| Receptor Binding | Radiolabeled binding assay | High affinity for specific receptors |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The primary structural differences among analogues lie in the substituent at the 5-position of the benzofuran core. Below is a comparative analysis:

Table 1: Substituent Variations and Molecular Properties

*Calculated based on substituent composition.

Implications of Substituent Differences

- Electronic Effects : Electron-withdrawing groups (e.g., sulfamoyl in ) may alter the electron density of the benzofuran core, affecting reactivity or binding to biological targets.

- Steric Effects : Bulkier substituents, such as benzyloxy (), could hinder interactions with enzymes or receptors compared to smaller groups like methylbenzoyloxy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing ETHYL 4-BROMO-5-(4-BUTOXYBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE?

- Methodological Answer : The compound is synthesized via multi-step reactions, including bromination, esterification, and coupling reactions. For example:

Bromination : Introduce the bromo substituent at the 4-position using brominating agents (e.g., NBS or Br₂ in controlled conditions).

Esterification : The ethyl ester group is formed via acid-catalyzed condensation of the carboxylic acid intermediate with ethanol.

Coupling : The 4-butoxybenzoyloxy group is introduced via nucleophilic substitution or Mitsunobu reaction.

Reaction conditions (temperature, solvent, catalysts) must be optimized to minimize side products. Monitoring via TLC and NMR ensures intermediate purity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C) : Assign peaks to verify substituent positions (e.g., bromo, formyl, butoxybenzoyloxy groups).

- IR Spectroscopy : Confirm functional groups (C=O ester at ~1700 cm⁻¹, C-Br stretch at ~550 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- HPLC or GC : Assess purity (>95% by area normalization). Cross-reference with crystallographic data for analogous benzofuran derivatives .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Electrostatic discharge precautions are essential due to the compound’s potential flammability .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to light/moisture to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromo, formyl) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The bromo group at C4 acts as a directing group, facilitating electrophilic substitution. The electron-withdrawing formyl group at C2 increases electrophilicity at adjacent positions, enhancing reactivity in Suzuki-Miyaura couplings.

- Computational modeling (DFT) can predict reactive sites, while kinetic studies (UV-Vis monitoring) quantify activation barriers .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

- Methodological Answer :

- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to distinguish overlapping signals.

- 2D NMR (COSY, NOESY) : Resolve spatial correlations between protons in crowded regions.

- X-ray Crystallography : Compare experimental data with crystal structures of homologs (e.g., 5-bromo-7-methyl benzofuran derivatives) .

Q. How can thermal and photolytic stability be systematically evaluated?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled heating (5–10°C/min).

- UV-Stress Testing : Expose to UV light (254–365 nm) and monitor degradation via HPLC.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying conditions .

Q. What in vitro assays are suitable for probing its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Molecular Docking : Simulate interactions with target proteins (e.g., PDB structures) to guide experimental design .

Q. How does the 4-butoxybenzoyloxy group affect solubility and bioavailability?

- Methodological Answer :

- LogP Measurement : Determine octanol-water partition coefficients to assess lipophilicity.

- Solubility Screening : Test in DMSO, PBS, and simulated gastric fluid.

- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption .

Q. What environmental degradation pathways should be considered for disposal?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.